4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
Overview
Description
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in bacterial, viral, or parasitic infections .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, due to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it’s plausible that this compound could affect pathways related to microbial growth and survival .
Result of Action
Similar 1,2,4-oxadiazole compounds have demonstrated anti-infective activity, suggesting that this compound could potentially inhibit the growth of certain microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropyl hydrazine derivative with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The phenol group can be introduced through subsequent reactions involving phenolic precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of both the oxadiazole ring and the phenol group, which confer distinct chemical and biological properties. The cyclopropyl group adds to its structural uniqueness, potentially influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-3-7(4-6-9)10-12-11(15-13-10)8-1-2-8/h3-6,8,14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSHSGHQGRLQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038982-05-6 | |
Record name | 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.